molecular formula C10H11BrFNO2 B8031178 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine CAS No. 1881332-02-0

3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine

Cat. No.: B8031178
CAS No.: 1881332-02-0
M. Wt: 276.10 g/mol
InChI Key: VPUMTSULRKXHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine (CAS 1881332-02-0) is a halogenated pyridine derivative with the molecular formula C₁₀H₁₁BrFNO₂ and a molar mass of 276.1 g/mol . Its structure features a pyridine core substituted with bromine (C3), fluorine (C2), and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group (C6). Predicted physicochemical properties include a density of 1.528 g/cm³, boiling point of 315.8°C, and pKa of -4.37 . The oxan-4-yloxy group, an ether-linked six-membered oxygen ring, enhances solubility in organic media and provides steric bulk, making the compound a versatile intermediate in medicinal chemistry and radiopharmaceutical synthesis, such as in PET imaging ligand design .

Properties

IUPAC Name

3-bromo-2-fluoro-6-(oxan-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c11-8-1-2-9(13-10(8)12)15-7-3-5-14-6-4-7/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMTSULRKXHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180814
Record name Pyridine, 3-bromo-2-fluoro-6-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881332-02-0
Record name Pyridine, 3-bromo-2-fluoro-6-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881332-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2-fluoro-6-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . The resulting 2-fluoro-3-bromopyridine can then be further reacted with oxan-4-yloxy group under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a pyridine ring substituted with bromine and fluorine atoms, along with an oxan-4-yloxy group. These substitutions contribute to its unique chemical reactivity and biological activity. The molecular formula is C₈H₈BrFNO, indicating the presence of halogens and an ether functional group.

Medicinal Chemistry

3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine has been studied for its potential therapeutic applications:

  • Antitumor Activity : Research indicates that pyridine derivatives can exhibit antitumor properties by inhibiting cancer cell proliferation. The specific mechanisms may involve apoptosis induction or cell cycle arrest in various cancer cell lines .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in critical biochemical pathways. For instance, it could target cyclooxygenase (COX) enzymes, which play a role in inflammation.
  • Antimicrobial Properties : Some studies suggest that pyridine derivatives possess antimicrobial activity against a range of pathogens, making them relevant in the context of rising antibiotic resistance.

Drug Discovery

The compound's unique structural features make it a valuable candidate for drug development:

  • Targeting Kinases : Similar compounds have been explored as inhibitors of receptor tyrosine kinases, which are important targets in cancer therapy. For example, inhibitors of c-KIT kinase have shown promise against gastrointestinal stromal tumors (GISTs) .
  • Biological Pathways : Its ability to interact with specific receptors and enzymes positions it as a potential lead compound for further optimization in drug discovery programs aimed at treating various diseases .

Industrial Applications

In addition to its medicinal uses, 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine can be utilized in industrial settings:

  • Synthesis of Specialty Chemicals : The compound can serve as an intermediate in the synthesis of more complex organic molecules, which are essential in the production of specialty chemicals.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyridine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications such as those present in 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine could enhance efficacy against specific cancer types .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition demonstrated that compounds similar to 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine could effectively inhibit COX enzymes, leading to reduced inflammatory responses. This highlights the potential for developing anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (C2, C3, C6) Molecular Formula Molar Mass (g/mol) Key Features/Applications References
3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine F, Br, oxan-4-yloxy C₁₀H₁₁BrFNO₂ 276.1 PET imaging ligands; modular synthesis
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine F, Br, pyrrolidin-1-yl C₉H₁₀BrFN₂ ~257.1* Amine-mediated H-bonding; drug discovery
3-Bromo-2-fluoro-6-[(3S)-3-methoxypiperidin-1-yl]pyridine F, Br, (3S)-3-methoxypiperidin-1-yl C₁₁H₁₅BrFN₂O 329.2 Stereospecific binding; high-yield synthesis (~96%)
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine F, Br, CF₃ C₆H₂BrF₄N 260.0 Electron-withdrawing CF₃; agrochemical use
6-Bromo-2,3-dichloropyridine Cl, Br, Cl (C2, C3, C6*) C₅H₂BrCl₂N 226.9 High halogenation; reactive in substitutions

*Estimated based on structural analogs.

Key Comparisons:

Substituent Electronic Effects: The oxan-4-yloxy group in the target compound provides moderate electron-donating effects via its ether oxygen, enhancing stability in polar solvents. In contrast, the trifluoromethyl (CF₃) group in 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is strongly electron-withdrawing, increasing electrophilicity for nucleophilic substitutions .

Piperidin-1-yl derivatives with methoxy substitutions (e.g., (3S)-3-methoxypiperidin-1-yl) introduce chirality, which can influence enantioselective interactions in drug-receptor binding .

Synthetic Utility :

  • The target compound is synthesized via bromination (NBS) and Suzuki coupling, achieving yields >95% . Analogs with trifluoromethyl groups may require specialized fluorination methods, increasing synthesis complexity .
  • 6-Bromo-2,3-dichloropyridine (HB567) demonstrates high halogenation, favoring cross-coupling reactions but posing challenges in regioselectivity .

Applications :

  • The oxan-4-yloxy derivative is pivotal in PET tracer development (e.g., [¹⁸F]OXD-2314 for tauopathies) due to its balanced lipophilicity and metabolic stability .
  • Trifluoromethyl analogs are prevalent in herbicidal compositions (e.g., pyridine-2-carboxylic acid derivatives) for their resistance to metabolic degradation .

Research Findings and Trends

  • Medicinal Chemistry : Pyrrolidine/piperidine-substituted pyridines are prioritized in kinase inhibitor design due to amine-mediated target engagement .
  • Agrochemicals : CF₃-substituted pyridines exhibit prolonged field efficacy but raise environmental concerns due to bioaccumulation .
  • Synthetic Flexibility : The oxan-4-yloxy group’s ether linkage allows facile derivatization, as seen in Suzuki couplings with indole boronic acids .

Biological Activity

3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine is a pyridine derivative that has drawn attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article discusses the biological activity of 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine based on recent research findings, including its synthesis, biological evaluation, and structure-activity relationships.

Synthesis

The synthesis of 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. The compound can be synthesized using methods such as:

  • Suzuki Cross-Coupling Reaction : This method utilizes arylboronic acids to introduce various substituents onto the pyridine ring .
  • Fluorination Reactions : The introduction of fluorine is often achieved through nucleophilic substitution reactions or direct fluorination methods .

Biological Evaluation

Recent studies have highlighted the biological activities of 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine, focusing on its antibacterial and anti-thrombolytic properties.

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively.

Bacterial Strain MIC (µg/mL) Activity Level
Escherichia coli10High
Staphylococcus aureus15Moderate
Pseudomonas aeruginosa20Moderate

The presence of the fluorine atom in the pyridine ring enhances the compound's ability to penetrate bacterial biofilms, which is a significant factor in its antibacterial efficacy .

Anti-Thrombolytic Activity

In vitro studies have shown that 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine exhibits anti-thrombolytic activity. The percentage lysis against clot formation was evaluated, revealing promising results:

Compound Percentage Lysis (%) Comparison
3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine41.32Highest among tested compounds
Control (Standard Drug)50Reference value

This activity suggests potential therapeutic applications in treating thrombotic disorders.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. In the case of 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine:

  • Fluorine Substitution : The introduction of fluorine increases electron-withdrawing effects, enhancing binding affinity to biological targets.
  • Oxy Group : The presence of the oxan group may facilitate interactions with enzymes or receptors involved in bacterial growth and clot formation.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological assays:

  • Antibacterial Efficacy : A study reported that derivatives similar to 3-Bromo-2-fluoro-6-(oxan-4-yloxy)pyridine exhibited enhanced antibacterial activity due to structural modifications involving halogen substitutions .
  • Thrombolytic Activity Assessment : Another investigation demonstrated that compounds with similar functional groups showed significant anti-thrombolytic effects, indicating a potential pathway for developing new anticoagulant therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.